molecular formula C13H12N4O2S B2948271 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine CAS No. 2034281-42-8

2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine

Cat. No.: B2948271
CAS No.: 2034281-42-8
M. Wt: 288.33
InChI Key: ZQDPREDBRDRRAV-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a pyrimidine precursor and introduce the desired substituents through a series of reactions such as nucleophilic substitution, cyclization, and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 2-methoxy-4-methyl-5-{3-[(phenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
  • 2-methoxy-4-methyl-5-{3-[(furanyl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
  • 2-methoxy-4-methyl-5-{3-[(pyridyl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine

Uniqueness

The uniqueness of 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-10(7-14-13(15-8)18-2)12-16-11(17-19-12)6-9-4-3-5-20-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPREDBRDRRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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